molecular formula C17H18N4O3 B2367415 2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide CAS No. 2034361-59-4

2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide

Cat. No. B2367415
CAS RN: 2034361-59-4
M. Wt: 326.356
InChI Key: AZYIPTDURWLWIB-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction plays a crucial role in the regulation of the tumor suppressor protein p53, which is often inactivated in various types of cancer. Inhibition of the p53-MDM2 interaction leads to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. MI-773 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Molecular Transport Mechanisms

The study of molecular transport mechanisms in cancer cells is crucial for understanding drug uptake and distribution within tumors. For instance, the investigation of a structurally similar compound, 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide (YM155 monobromide), reveals its carrier-mediated uptake in various cancer cell lines. This uptake is dependent on factors like incubation time, temperature, and drug concentration, demonstrating the potential for targeted cancer therapy by exploiting specific transport pathways (Minematsu et al., 2009).

Antimicrobial Properties

The synthesis and evaluation of N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives highlight their significant antimicrobial activity against various microorganisms. This suggests that compounds with structural similarities to 2-(2-Methoxyethoxy)-N-(1-Methyl-1H-Indazol-5-Yl)Isonicotinamide could be potent antimicrobial agents, offering a new avenue for the development of novel antibiotics and antifungal medications (Mishra et al., 2010).

Neuroprotective and Enzyme Inhibition

Compounds like this compound may serve as lead structures for developing neuroprotective drugs or enzyme inhibitors. Research into similar molecules shows their potential in modulating excitatory amino acid receptors, which are crucial in neurodegenerative diseases such as Alzheimer's. The ability to selectively inhibit receptor subtypes without affecting others could lead to targeted therapies with fewer side effects (Krogsgaard‐Larsen et al., 1991).

Advanced Material Synthesis

The research on novel chemical structures and their applications extends to material science, where compounds with complex molecular arrangements can lead to the development of advanced materials. For example, the treatment of C70 with (2-methoxyethoxy)methyl azide, resulting in triazoline isomers, demonstrates the potential for creating new materials with unique properties, applicable in electronics, photonics, and nanotechnology (Bellavia-Lund & Wudl, 1997).

properties

IUPAC Name

2-(2-methoxyethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-21-15-4-3-14(9-13(15)11-19-21)20-17(22)12-5-6-18-16(10-12)24-8-7-23-2/h3-6,9-11H,7-8H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYIPTDURWLWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCCOC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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